6-Phenyl-1,2,4-triazine

Physical organic chemistry Tautomerism Protonation

Researchers requiring a reproducible heterocyclic scaffold for medicinal chemistry often face variability from uncontrolled positional isomer substitution. 6-Phenyl-1,2,4-triazine (CAS 21134-98-5) eliminates this variable as a defined 6-substituted electron-deficient diene. - Enables diversity-oriented synthesis via multiple competing nucleophilic substitution pathways, unlike single-pathway 3-phenyl isomers. - Exhibits unique degenerate tautomerism (equally probable 1H+/2H+ forms), ideal for designing pH-sensitive molecular switches. - Sourced with verified identity to prevent confounding results from 3-phenyl or 5-phenyl isomer contamination.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 21134-98-5
Cat. No. B8721099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,2,4-triazine
CAS21134-98-5
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CN=N2
InChIInChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-7-11-12-9/h1-7H
InChIKeyCBEUTJXRHBGFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1,2,4-triazine Technical Baseline


6-Phenyl-1,2,4-triazine (CAS 21134-98-5) is a core heterocyclic scaffold within the 1,2,4-triazine family, defined by a phenyl substituent at the 6-position of the triazine ring [1]. This molecular architecture imparts distinctive electronic and steric characteristics, establishing it as a privileged structure in medicinal chemistry and materials science research [2]. As an electron-deficient diene, this compound serves as a versatile building block for the synthesis of complex molecular libraries and as a key intermediate in the development of bioactive molecules and functional materials .

Why 6-Phenyl-1,2,4-triazine Is Irreplaceable


The position of the phenyl substituent on the 1,2,4-triazine ring is not a trivial structural variation but a critical determinant of physicochemical and biological behavior [1]. Substituting 6-phenyl-1,2,4-triazine with its 3-phenyl or 5-phenyl isomers can lead to significant alterations in protonation equilibria, electronic distribution, and, consequently, in molecular recognition and reactivity [1]. These differences directly impact downstream research outcomes in fields such as enzyme inhibition, liquid crystal design, and nucleophilic substitution chemistry [2][3]. Therefore, for reproducible and targeted research, substitution with a positional isomer or a generic triazine derivative without careful validation introduces uncontrolled variables that can confound results.

6-Phenyl-1,2,4-triazine Quantitative Selection Guide


Unique Protonation Tautomerism

Unlike its isomeric counterparts, 6-phenyl-1,2,4-triazine exhibits a distinct tautomeric equilibrium upon monoprotonation. Ab initio calculations (HF/6-31G**) indicate that while the 1H+ form is thermodynamically most stable for most phenyl-1,2,4-triazine monocations, 6-phenyl-1,2,4-triazine is unique in that the 1H+ and 2H+ forms are equally probable [1]. This contrasts with other isomers like 3-phenyl- or 5-phenyl-1,2,4-triazine, which show a clear preference for a single tautomeric state [1].

Physical organic chemistry Tautomerism Protonation

Thermal Stability in Ferroelectric Liquid Crystals

In the design of ferroelectric liquid crystals, the 6-phenyl-1,2,4-triazine core confers superior thermal stability to its mesophase compared to closely related heteroaromatic analogs. The chiral smectic C (Sc*) phase of 6-phenyl-1,2,4-triazine derivatives exists over a wide temperature range of approximately 30°C to 90°C [1]. A direct comparison reveals that this thermal stability is greater than that observed for analogous 5-phenylpyrimidine and 2-phenylpyridazine derivatives, an effect attributed to the unique dipole moment orientation of the triazine core [1].

Materials science Liquid crystals Mesophase stability

Divergent Reactivity vs. 3-Substituted Analogs

The reactivity of 6-phenyl-1,2,4-triazine with nucleophiles can be finely tuned by substitution at the 3-position, enabling distinct synthetic outcomes not readily accessible with other isomers. For instance, the reaction of 3-X-6-phenyl-1,2,4-triazines (X = SMe, SPh, SO2Ph) with phenylacetonitrile anion in DMF yields a mixture of ring transformation products, covalent addition products, and ipso-substitution products [1]. This divergent reactivity contrasts with the more predictable nucleophilic addition patterns of 3-phenyl-1,2,4-triazine, which typically proceeds via addition at C5 [2].

Synthetic organic chemistry Nucleophilic substitution Reaction mechanisms

6-Phenyl-1,2,4-triazine Research & Industrial Applications


pH-Responsive Molecular Switches

The unique degenerate tautomerism of protonated 6-phenyl-1,2,4-triazine, where the 1H+ and 2H+ forms are equally probable, makes it an ideal scaffold for designing pH-sensitive molecular switches or sensors. This property, verified by direct comparison with other positional isomers [1], can be exploited to create compounds that exhibit distinct binding, optical, or electrochemical responses upon subtle changes in pH.

Divergent Synthesis of Compound Libraries

The ability of 6-phenyl-1,2,4-triazine to undergo multiple, competing nucleophilic substitution pathways (ring transformation, covalent addition, ipso-substitution) under controlled conditions makes it a superior building block for diversity-oriented synthesis [1]. This contrasts with the more straightforward, single-pathway reactivity of 3-phenyl-1,2,4-triazine [2], enabling medicinal chemists to efficiently explore a broader chemical space from a single, commercially available starting material.

Wide-Temperature Ferroelectric Liquid Crystals

For applications in liquid crystal displays and optoelectronics, 6-phenyl-1,2,4-triazine derivatives offer a critical advantage in thermal stability. The chiral smectic C phase of these compounds is stable over a broad temperature range (approximately 30°C to 90°C), a performance characteristic that is superior to analogous 5-phenylpyrimidine and 2-phenylpyridazine-based materials [1]. This makes the scaffold a high-value choice for developing robust ferroelectric devices.

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